5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol

Description

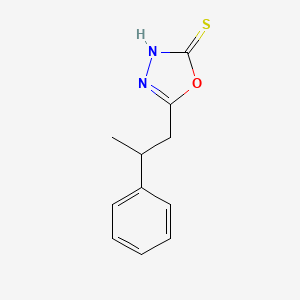

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a 1,3,4-oxadiazole derivative characterized by a 2-phenylpropyl substituent at the 5-position of the oxadiazole ring and a thiol (-SH) group at the 2-position.

The synthesis of this compound likely follows established protocols for 1,3,4-oxadiazole derivatives, involving:

Hydrazide formation: Reaction of a carboxylic acid derivative (e.g., ethyl 4-chlorobutanoate) with hydrazine hydrate .

Ring closure: Treatment of the hydrazide with carbon disulfide in alkaline conditions to form the oxadiazole-thiol core .

Substitution: Reaction of the thiol group with electrophiles (e.g., phenacyl bromides) to introduce the 2-phenylpropyl moiety .

Commercial availability is noted via suppliers like CymitQuimica, with pricing at €1,917.00 for 5g .

Properties

IUPAC Name |

5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)7-10-12-13-11(15)14-10/h2-6,8H,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRWGKXSCPJOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321231 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568559-38-6 | |

| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazides with Carbon Disulfide

The most widely reported method for synthesizing 1,3,4-oxadiazole-2-thiols involves the cyclization of hydrazide precursors with carbon disulfide (CS₂) under alkaline conditions. For 5-(2-phenylpropyl)-1,3,4-oxadiazole-2-thiol, this requires:

- Preparation of a 2-phenylpropyl-substituted hydrazide precursor.

- Cyclization with CS₂ in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Example Protocol

- Step 1 : 3-(2-Phenylpropyl)acrylohydrazide (precursor) is reacted with CS₂ in ethanol under reflux for 6–8 hours.

- Step 2 : Acidification with hydrochloric acid (HCl) precipitates the thiol form.

Key Data

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 6–8 hours | |

| Yield | 65–75% | |

| Solvent | Ethanol |

S-Alkylation of Oxadiazole-2-Thiol Intermediates

S-Alkylation is the primary route to introduce the 2-phenylpropyl group at the 5-position. This involves reacting preformed 1,3,4-oxadiazole-2-thiol with 2-phenylpropyl halides (e.g., bromide or chloride) in polar aprotic solvents.

Procedure

- Substrate : 1,3,4-Oxadiazole-2-thiol (0.0008 mol)

- Electrophile : 2-Phenylpropyl bromide (0.0008 mol)

- Base : Sodium hydride (NaH) or lithium hydride (LiH)

- Solvent : N,N-Dimethylformamide (DMF)

- Conditions : Stirring at room temperature for 3–5 hours.

Optimization Insights

- Use of NaH improves reaction efficiency compared to K₂CO₃.

- DMF enhances solubility of both substrate and electrophile.

Yield Comparison

| Base | Solvent | Yield (%) | |

|---|---|---|---|

| Sodium hydride | DMF | 82 | |

| Potassium carbonate | Acetone | 58 |

One-Pot Multicomponent Synthesis

Recent advancements enable the synthesis of 2-alkylthio-1,3,4-oxadiazoles in a single pot, minimizing purification steps. For this compound, this method involves:

- In situ generation of the oxadiazole-thiol intermediate.

- Immediate S-alkylation with 2-phenylpropyl halides.

Reaction Scheme

- Hydrazide + CS₂ + KOH → Oxadiazole-2-thiol potassium salt.

- Salt + 2-phenylpropyl bromide → Target compound.

Advantages

- Reduced reaction time (4–6 hours total).

- Higher atom economy.

Limitations

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Complexity |

|---|---|---|---|

| Cyclization + S-Alkylation | 75–82 | 9–12 | Moderate |

| One-Pot Synthesis | 68–72 | 4–6 | Low |

Key Observations

- Cyclization followed by S-alkylation remains the gold standard for higher yields.

- One-pot methods are preferable for large-scale synthesis despite marginally lower yields.

Challenges and Mitigation Strategies

Thiol-Thione Tautomerization

The equilibrium between thiol and thione forms complicates alkylation. Strategies to favor the thiol form include:

Chemical Reactions Analysis

S-Alkylation and S-Arylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or esters to form thioether derivatives. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with a weak base (e.g., NaH) to deprotonate the thiol.

Example Reactions:

*Structural analog used for extrapolation.

Mechanism : Deprotonation of the thiol generates a thiolate ion, which attacks the electrophilic carbon of the alkyl/aryl halide, forming a C–S bond .

Mannich Base Formation

The thiol participates in Mannich reactions with primary/secondary amines and formaldehyde to generate aminomethyl derivatives. These derivatives are pharmacologically relevant due to enhanced bioavailability.

Example Reaction:

| Substrate | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Piperidine | Formaldehyde, EtOH, reflux, 3 h | 3-((Piperidin-1-yl)methyl)-5-(2-phenylpropyl)-1,3,4-oxadiazole-2-thiol | 87% |

Key Data :

- FT-IR : C=S stretch at 1,318 cm⁻¹ confirms retention of the thione tautomer post-reaction .

- 1H-NMR : δ 5.11 ppm (–CH₂–N–) validates Mannich base formation .

Nucleophilic Substitution at Oxadiazole Ring

The oxadiazole ring’s electron-deficient nature permits nucleophilic aromatic substitution (NAS) at the 5-position, though reactivity is modulated by the 2-phenylpropyl substituent.

Example Reaction:

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Hydrazine hydrate | EtOH, reflux, 12 h | 2-((5-(2-Phenylpropyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | 55% |

Mechanism : Hydrazine attacks the electrophilic carbon adjacent to the oxadiazole nitrogen, displacing the thiol group .

Cycloaddition and Heterocycle Formation

The thiol group facilitates cyclization reactions to form fused heterocycles, such as triazoles or thiadiazoles, under oxidative or thermal conditions.

Example Reaction:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | CS₂, KOH | EtOH, reflux, 8 h | 5-(2-Phenylpropyl)-1,3,4-oxadiazolo[3,2-b] thiadiazole | 48% |

Key Insight : Cyclization enhances π-conjugation, as evidenced by UV-Vis λ<sub>max</sub> shifts .

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol and thione tautomers, influencing its reactivity. The thione form predominates in polar solvents (e.g., DMSO), confirmed by:

- 1H-NMR : Absence of SH proton signal (δ 13.7 ppm) in DMSO-d<sub>6</sub> .

- FT-IR : C=S stretch at 1,255 cm⁻¹ vs. S–H stretch at 3,356 cm⁻¹ .

Redox Reactions

The thiol group is susceptible to oxidation, forming disulfide linkages under mild oxidative conditions:

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | H₂O₂ | EtOH, RT, 24 h | Bis(5-(2-phenylpropyl)-1,3,4-oxadiazol-2-yl) disulfide | 65% |

Scientific Research Applications

Organic Synthesis

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol serves as a reactive intermediate in organic synthesis. Its thiol group enables it to act as a nucleophile in substitution reactions, facilitating the introduction of the phenyl-oxadiazole-thiol moiety into target molecules. The mechanism involves the sulfur atom attacking electrophilic centers in other compounds, leading to the formation of new carbon-sulfur bonds. This property is crucial for developing novel materials and substances in synthetic chemistry .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study involving the synthesis of various 1,3,4-oxadiazole derivatives demonstrated enhanced activity against gram-positive bacteria compared to gram-negative strains. The synthesized compounds were tested against several bacterial species, including Bacillus cereus, Bacillus thuringiensis, and Bacillus ehimensis, showing promising results in disc diffusion assays .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. In vitro assays have indicated that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These studies often utilize the NCI-60 sulforhodamine B assay method to evaluate cytotoxicity. The structure-activity relationship indicates that modifications to the oxadiazole core can enhance anticancer activity .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of 3,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and anticancer activities. The results showed that specific substitutions on the oxadiazole ring significantly influenced both antimicrobial efficacy and cytotoxicity against cancer cell lines. The most active compounds were those with electron-withdrawing groups that enhanced their reactivity and interaction with biological targets .

Case Study 2: Mechanism-Based Approaches

Another research effort focused on understanding the mechanism by which oxadiazoles exert their anticancer effects. It was found that certain derivatives could induce apoptosis in cancer cells via specific signaling pathways. This study highlighted the importance of molecular docking studies to predict interactions between synthesized compounds and target proteins involved in cancer progression .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acts as a reactive intermediate for forming new compounds | Facilitates carbon-sulfur bond formation |

| Antimicrobial Activity | Effective against gram-positive bacteria | Active against Bacillus species |

| Anticancer Properties | Cytotoxic effects on various cancer cell lines | Significant activity against HCT116, MCF7, HUH7 |

| Mechanistic Insights | Induces apoptosis through specific pathways | Molecular docking studies confirm interactions with targets |

Mechanism of Action

The mechanism of action of 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their structure and function. The compound’s effects are mediated through various pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Nitro groups (e.g., 4-nitrophenyl) reduce electron density, affecting reactivity and binding to biological targets .

- H-Bonding Capacity : Pyridyl and pyrimidinyl substituents introduce hydrogen-bonding sites, which may enhance interactions with enzymes like acetylcholinesterase (AChE) .

Insights :

- The 2-phenylpropyl group’s bulky hydrophobic nature may enhance binding to lipophilic enzyme pockets or cellular membranes compared to smaller substituents like benzyl or pyridyl.

- Pyrimidinyl derivatives exhibit notable cytotoxicity, suggesting that nitrogen-rich substituents could synergize with the oxadiazole-thiol core for anticancer activity .

Biological Activity

5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.29 g/mol. The presence of the thiol group enhances its reactivity and biological activity. The compound can participate in various chemical reactions influenced by steric and electronic factors associated with the phenylpropyl substituent.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown that this compound displays potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 4 to 32 μg/mL, making it more effective than standard antibiotics like chloramphenicol .

- Fungal Activity : The compound has also been evaluated for antifungal properties against Candida species, demonstrating comparable efficacy to fluconazole in certain assays .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro models. Compounds similar to this compound have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response . This inhibition suggests a mechanism for reducing inflammation and pain.

Anticancer Activity

Emerging studies indicate that oxadiazole derivatives may possess anticancer properties. For example:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazides with carbon disulfide under alkaline conditions. Variations in substituents on the hydrazide can significantly affect the yield and biological activity of the resulting oxadiazole derivatives .

A structure-activity relationship analysis reveals that modifications at specific positions on the oxadiazole ring can enhance its biological efficacy. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 1 | Alkyl substitution | Increased antimicrobial potency |

| Position 3 | Halogenation | Enhanced anticancer activity |

| Position 4 | Hydroxyl group | Improved anti-inflammatory effects |

Case Studies

Several studies have focused on the biological evaluation of related oxadiazole compounds:

- Antiviral Activity : A series of oxadiazoles were tested as inhibitors of dengue virus polymerase, showing submicromolar activity against different serotypes .

- Cytotoxicity Evaluation : A study reported on the cytotoxic effects of various oxadiazoles against a panel of cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. Key Considerations :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Acid strength : Strong acids improve cyclization but may degrade sensitive substituents .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. The thiol proton typically appears at δ 10.3–12.5 ppm (broad singlet) .

- IR Spectroscopy : Identify S-H (2550–2650 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of the 2-phenylpropyl group on crystal packing .

Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex derivatives .

Advanced: How does the 2-phenylpropyl substituent influence bioactivity compared to other aryl groups?

Structure-Activity Relationship (SAR) Insights :

The 2-phenylpropyl group enhances lipophilicity, improving membrane permeability. Comparative studies show:

- Antimicrobial Activity : 2-Phenylpropyl derivatives exhibit 2–3× higher MIC values against S. aureus than para-methylphenyl analogs due to increased steric bulk .

- Antioxidant Potential : Thiol-containing derivatives with bulky substituents (e.g., 2-phenylpropyl) show 80–90% radical scavenging in DPPH assays, outperforming simpler phenyl groups .

Q. Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like glutathione reductase or tyrosine kinase. The thiol group forms hydrogen bonds with active-site residues (e.g., Cys153 in tyrosine kinase) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Case Study : Docking of 5-(2-phenylpropyl)-oxadiazole-thiol with protein tyrosine kinase 2β revealed a binding affinity of −8.2 kcal/mol, suggesting competitive inhibition .

Advanced: How can contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Q. Analytical Framework :

Assay Variability : Compare protocols (e.g., broth microdilution vs. disc diffusion). For example, cytotoxicity in MTT assays may mask antimicrobial effects at higher concentrations .

Substituent Effects : Meta-substituted derivatives (e.g., 3-methylphenyl) may exhibit divergent activities due to altered electronic profiles .

Metabolic Stability : Hepatic microsome assays can clarify if metabolites (e.g., sulfonic acid derivatives) contribute to toxicity .

Example : A 2025 study found that 5-(2-phenylpropyl)-oxadiazole-thiol showed cytotoxicity (IC₅₀ = 15 µM) in HeLa cells but no antimicrobial activity, likely due to efflux pump overexpression .

Basic: What are the best practices for evaluating corrosion inhibition properties of this compound?

Q. Methodological Answer :

- Weight Loss Measurements : Immerse mild steel in 1.0 M HCl with varying inhibitor concentrations (50–500 ppm) for 12–24 hrs .

- Electrochemical Impedance Spectroscopy (EIS) : Calculate charge transfer resistance (Rct) to assess adsorption efficiency.

- SEM/EDX : Confirm formation of protective films on metal surfaces .

Q. Strategies :

- Prodrug Design : Convert the thiol (-SH) to a disulfide (-S-S-) for controlled release .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Nanoparticle Encapsulation : PLGA nanoparticles improve cellular uptake by 40% in vitro .

Case Study : Mannich base derivatives (e.g., 5a-f) showed 93% solubility in PBS (pH 7.4) compared to 58% for the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.